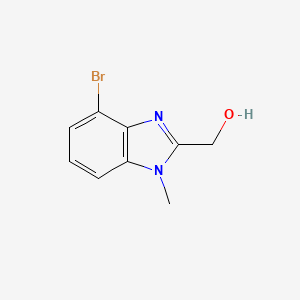
2-(3-Bromo-benzyl)-thiazol-4-ylamine
Descripción general
Descripción
“2-(3-Bromo-benzyl)-thiazol-4-ylamine” is a compound that likely contains a thiazole ring, which is a type of heterocyclic compound. The “2-(3-Bromo-benzyl)” part suggests that a bromobenzyl group is attached to the second carbon of the thiazole ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-benzyl)-thiazol-4-ylamine” would likely consist of a thiazole ring with a bromobenzyl group attached to one of the carbon atoms. The amine group (-NH2) would be attached to the fourth carbon of the thiazole ring .Chemical Reactions Analysis
Thiazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The bromine atom in the bromobenzyl group is a good leaving group, which means it could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromo-benzyl)-thiazol-4-ylamine” would depend on its exact structure. For example, bromobenzyl compounds are typically solid at room temperature . They may also have a high boiling point due to the presence of the bromine atom .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives, including those related to 2-(3-Bromo-benzyl)-thiazol-4-ylamine, have been studied for their corrosion inhibiting effects against steel in acidic solutions. They offer enhanced stability and high inhibition efficiencies, which can be adsorbed onto surfaces both physically and chemically (Hu et al., 2016).
Photodynamic Therapy for Cancer Treatment
Benzothiazole derivatives have potential applications in photodynamic therapy for cancer treatment. Their properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, make them suitable for Type II mechanisms in treating cancer (Pişkin et al., 2020).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Substituted aminothiazole-based analogues, closely related to 2-(3-Bromo-benzyl)-thiazol-4-ylamine, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Antimicrobial Activity
Various thiazole heterocycles, including benzimidazole and benzothiazole derivatives, exhibit appreciable antimicrobial activity. These compounds have been synthesized and evaluated for their effectiveness against different microbial strains (Mekala et al., 2013).
Potential in Antimicrobial Coatings
Thiazole derivatives, including those similar to 2-(3-Bromo-benzyl)-thiazol-4-ylamine, have been incorporated into polyurethane varnishes to impart antimicrobial properties. These compounds exhibit significant antimicrobial effects when applied as coatings on different surfaces (El‐Wahab et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-bromophenyl)methyl]-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-2-7(4-8)5-10-13-9(12)6-14-10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWJJDTGIPINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=NC(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670244 | |
| Record name | 2-[(3-Bromophenyl)methyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-benzyl)-thiazol-4-ylamine | |
CAS RN |
885279-46-9 | |
| Record name | 2-[(3-Bromophenyl)methyl]-4-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Bromophenyl)methyl]-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)




![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)


